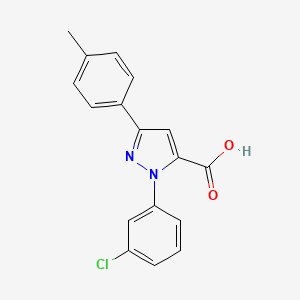
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸は、3-クロロフェニル基とP-トリル基で置換されたピラゾール環の存在を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸の合成は、一般的に以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンとの反応によって合成することができます。この化合物の場合、ジケトン前駆体は、3-クロロフェニル基とP-トリル基を導入するために適切に置換されます。
置換反応:
カルボキシル化: カルボン酸基は、カルボキシル化反応、多くの場合、高圧および高温で、塩基の存在下で二酸化炭素を使用して導入されます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するために上記の合成経路の最適化を含む可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、反応速度を向上させるための触媒の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the 3-chlorophenyl and P-tolyl groups.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
反応の種類
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化され、キノンまたは他の酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して行うことができ、カルボン酸基をアルコールに還元する可能性があります。
置換: この化合物中の芳香族環は、使用される置換基と条件に応じて、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 臭素化のためのN-ブロモスクシンイミドなどのハロゲン化剤、または求核置換のためのアミンなどの求核剤。
主な生成物
酸化: キノンまたは他の酸化された芳香族化合物。
還元: アルコールまたは還元された芳香族化合物。
置換: ハロゲン化またはアミノ化された誘導体。
4. 科学研究における用途
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素相互作用または受容体結合の研究におけるリガンドとしての可能性があります。
医学: 抗炎症作用または抗がん作用を含む、その潜在的な薬理学的特性について調査されています。
産業: 特定の電気的または光学的特性を備えた新素材の開発に使用されています。
科学的研究の応用
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme interactions or receptor binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素または受容体などの生物学的標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。関与する分子標的と経路は、研究されている生物系に固有です。
類似化合物との比較
類似化合物
1-(3-クロロフェニル)-3-フェニル-1H-ピラゾール-5-カルボン酸: 類似の構造をしていますが、P-トリル基がありません。
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-4-カルボン酸: 類似の構造をしていますが、ピラゾール環上の異なる位置にカルボン酸基があります。
独自性
1-(3-クロロフェニル)-3-P-トリル-1H-ピラゾール-5-カルボン酸は、ピラゾール環上の特定の置換パターンによってユニークです。このパターンは、その化学反応性と生物活性に影響を与える可能性があります。3-クロロフェニル基とP-トリル基の両方の存在は、さまざまな用途に適した貴重な化合物となる可能性のある、独特の電子特性と立体特性を与える可能性があります。
生物活性
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 618102-21-9, is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data tables and research findings.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : 312.75 g/mol
- Melting Point : 191 - 193 °C
- Boiling Point : Not specified
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy against breast (MCF7) and lung (NCI-H460) cancer cell lines.
2. Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits promising anti-inflammatory effects. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(3-Chlorophenyl)-3-P-tolyl | 0.01 | COX-2 Inhibition |
| Control (Celecoxib) | 54.65 | Standard Reference |
The compound showed a significantly lower IC50 value compared to Celecoxib, indicating its potential as a selective COX-2 inhibitor with superior anti-inflammatory activity .
The biological activities of pyrazole derivatives are attributed to their ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including inhibition of key signaling proteins involved in cell proliferation and survival.
- Anti-inflammatory Mechanism : It inhibits the COX enzymes responsible for converting arachidonic acid into prostaglandins, thereby reducing inflammation and pain.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including our compound of interest:
- Study on MCF7 Cell Line : A study demonstrated that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Model : In an animal model of inflammation, the compound exhibited notable reduction in edema compared to standard anti-inflammatory drugs, reinforcing its potential therapeutic applications .
特性
CAS番号 |
618102-21-9 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)15-10-16(17(21)22)20(19-15)14-4-2-3-13(18)9-14/h2-10H,1H3,(H,21,22) |
InChIキー |
WYZDTQQDCZODCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















